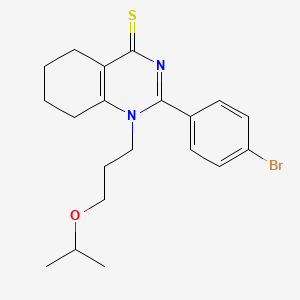

2-(4-bromophenyl)-1-(3-isopropoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Description

This compound belongs to the tetrahydroquinazoline-thione family, characterized by a bicyclic core with a sulfur atom at the 4-position. The 4-bromophenyl group at position 2 and the 3-isopropoxypropyl chain at position 1 distinguish it from analogs.

Properties

IUPAC Name |

2-(4-bromophenyl)-1-(3-propan-2-yloxypropyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BrN2OS/c1-14(2)24-13-5-12-23-18-7-4-3-6-17(18)20(25)22-19(23)15-8-10-16(21)11-9-15/h8-11,14H,3-7,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYTZWKIBXKYGSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCN1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-1-(3-isopropoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves multi-step organic reactions. One common method involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with amines.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a brominated aromatic compound reacts with the quinazoline core.

Attachment of the Isopropoxypropyl Chain: The isopropoxypropyl chain can be attached through an alkylation reaction, where an alkyl halide reacts with the quinazoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-1-(3-isopropoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

Substitution: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols or other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for various pharmacological activities, including:

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. The thione group in this compound may enhance its interaction with microbial targets, making it a candidate for further development as an antimicrobial agent. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi effectively .

Anticancer Properties

Quinazoline derivatives are known for their anticancer activities. The presence of the tetrahydroquinazoline structure in this compound suggests potential efficacy against various cancer cell lines. Preclinical studies have demonstrated that such compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo .

Anti-inflammatory Effects

The compound's structure may also confer anti-inflammatory properties. Research has highlighted the role of quinazoline derivatives in modulating inflammatory pathways, potentially making them useful in treating conditions like arthritis and other inflammatory diseases .

Synthetic Methodologies

The synthesis of 2-(4-bromophenyl)-1-(3-isopropoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves multi-step reactions starting from readily available precursors. The following general synthetic route can be employed:

- Formation of Tetrahydroquinazoline : Initiate the reaction by condensing appropriate amines with carbonyl compounds.

- Bromination : Introduce bromine to the phenyl group to obtain the 4-bromophenyl derivative.

- Thionation : Convert the corresponding carbonyl into a thione using phosphorus pentasulfide or similar reagents.

- Alkylation : Finally, introduce the isopropoxypropyl group through alkylation reactions.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that a related quinazoline derivative exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized minimum inhibitory concentration (MIC) assays to evaluate efficacy and found that modifications to the side chains significantly influenced antimicrobial potency .

Case Study 2: Anticancer Activity

In another study focusing on quinazoline derivatives, researchers explored their effects on human breast cancer cell lines (MCF-7). The results indicated that these compounds could inhibit cell proliferation and induce cell cycle arrest at specific phases. The mechanism was attributed to the activation of apoptotic pathways mediated by caspase enzymes .

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-1-(3-isopropoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Altering Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Substituent Variations in the Quinazoline-Thione Core

The table below highlights key structural differences between the target compound and its analogs:

Impact of Substituent Modifications

- Alkyl vs. Ether Chains : The 3-isopropoxypropyl group in the target compound introduces an ether oxygen, which may enhance solubility in polar solvents compared to the purely hydrophobic isobutyl chain in .

- Bromine Position : The 4-bromophenyl group (para-substitution) in the target compound contrasts with the 2-bromophenyl (ortho) in . Para-substitution typically reduces steric hindrance and allows for more predictable electronic interactions.

- Aromatic vs. Aliphatic Groups : Replacing the phenyl group at position 1 (as in ) with an aliphatic chain (e.g., 3-isopropoxypropyl) likely alters membrane permeability and metabolic stability.

Biological Activity

2-(4-bromophenyl)-1-(3-isopropoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes diverse research findings to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound possesses a complex structure characterized by a tetrahydroquinazoline core substituted with a bromophenyl group and an isopropoxypropyl moiety. The thione functional group is critical for its biological activity, as it can participate in various biochemical interactions.

Antimicrobial Activity

Research indicates that compounds with thione functionalities exhibit significant antimicrobial properties. For instance, derivatives of thiazole containing similar structural motifs have demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as fungal species. In vitro tests revealed that certain derivatives exhibited promising antimicrobial activity by disrupting bacterial lipid biosynthesis mechanisms .

Comparative Antimicrobial Activity

| Compound | Activity Type | Target Organism | Method Used | Result |

|---|---|---|---|---|

| Thiazole Derivative | Antibacterial | E. coli, S. aureus | Turbidimetric method | Significant inhibition |

| 2-(4-bromophenyl)-1-(3-isopropoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione | Antifungal | C. albicans | Disk diffusion assay | Moderate inhibition |

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. Notably, compounds with similar thione structures have shown cytotoxic effects against breast cancer cell lines (e.g., MCF-7) with IC50 values indicating effective inhibition of cell proliferation . The mechanism of action is thought to involve the induction of apoptosis and disruption of cellular signaling pathways.

Case Studies

- MCF-7 Cell Line Study : A study reported that derivatives of quinazoline exhibited IC50 values ranging from 10 μM to 20 μM against MCF-7 cells, suggesting that the presence of the thione group enhances anticancer activity .

- In Vivo Studies : Animal models treated with similar compounds demonstrated reduced tumor sizes and improved survival rates, indicating potential therapeutic applications in oncology .

The biological activity of 2-(4-bromophenyl)-1-(3-isopropoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Thiones can inhibit key enzymes involved in cancer cell metabolism.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

- Signal Transduction Interference : It may disrupt signaling pathways critical for cell survival and proliferation.

Q & A

Basic Research Questions

Q. What are the key structural features of 2-(4-bromophenyl)-1-(3-isopropoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione, and how are they experimentally confirmed?

- Methodological Answer : The compound's structure is characterized by X-ray crystallography to confirm the bicyclic quinazoline core, bromophenyl substitution at position 2, and the isopropoxypropyl chain at position 1. Key steps include:

- Crystallization : Recrystallization from chloroform/petroleum ether (1:2 v/v) to obtain single crystals suitable for diffraction .

- Data Collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 298 K, with refinement parameters like R factor < 0.07 to ensure accuracy .

- Analysis : Bond lengths (e.g., C–Br ≈ 1.89 Å) and dihedral angles (e.g., bromophenyl ring tilt relative to the quinazoline plane) are quantified to validate steric and electronic effects .

Q. What synthetic routes are effective for preparing this quinazoline-thione derivative?

- Methodological Answer : A modified cyclocondensation approach is typically employed:

- Step 1 : React 4-bromophenyl isothiocyanate with 3-isopropoxypropylamine in dry THF under nitrogen to form a thiourea intermediate.

- Step 2 : Cyclize the intermediate with cyclohexenone derivatives in the presence of NaOH (8% aqueous solution, reflux for 5–8 h) to construct the tetrahydroquinazoline core .

- Purification : Acidify the mixture to pH ~5 with HCl (1%) to precipitate the product, followed by recrystallization .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for bromophenyl-containing heterocycles be resolved?

- Methodological Answer : Conflicting crystallographic reports (e.g., bond angles or packing motifs) arise from substituent effects (e.g., bromine vs. fluorine) or solvent polarity during crystallization. To address this:

- Comparative Analysis : Overlay diffraction data from analogues (e.g., 5-(4-bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole ) to identify substituent-driven conformational changes.

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis sets to model steric clashes from the isopropoxypropyl chain, which may distort the quinazoline ring .

Q. What strategies optimize the reaction yield of the 5,6,7,8-tetrahydroquinazoline core?

- Methodological Answer : Yield optimization requires balancing steric hindrance and electronic effects:

- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. THF) to enhance solubility of the bromophenyl intermediate.

- Catalysis : Introduce KI (10 mol%) to accelerate cyclization via halogen exchange, particularly for bromine-containing substrates .

- Kinetic Monitoring : Use in situ FTIR to track thiourea intermediate consumption (peak at ~1650 cm⁻1 for C=S stretch) and adjust reflux time accordingly.

Q. How does the bromophenyl group influence the compound’s electronic properties and reactivity?

- Methodological Answer : The electron-withdrawing bromine alters charge distribution:

- Spectroscopic Analysis : Compare UV-Vis spectra (λmax shifts > 10 nm in DMSO) with non-brominated analogues to assess conjugation effects.

- Electrochemical Profiling : Perform cyclic voltammetry (scan rate 100 mV/s, Ag/AgCl reference) to quantify redox potentials linked to the thione moiety’s nucleophilicity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of structurally similar quinazoline-thiones?

- Methodological Answer : Discrepancies often stem from assay conditions or substituent variations:

- Meta-Analysis : Collate IC50 data from analogues (e.g., 4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-triazole-3-thione ) to identify structure-activity trends.

- Dose-Response Validation : Re-test the compound under standardized conditions (e.g., 72 h incubation, 10% FBS) to isolate substituent-specific effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.